molecular formula C11H20O4 B8465634 2-(Ethoxycarbonyl)octanoic acid

2-(Ethoxycarbonyl)octanoic acid

Cat. No.: B8465634
M. Wt: 216.27 g/mol
InChI Key: DRSSRPWTPHIRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethoxycarbonyl)octanoic acid is a carboxylic acid derivative featuring an ethoxycarbonyl (-COOCH₂CH₃) substituent at the second carbon of an octanoic acid backbone. This structural motif combines hydrophilic (carboxylic acid) and lipophilic (alkyl chain, ethoxycarbonyl) regions, making it relevant in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

2-ethoxycarbonyloctanoic acid

InChI

InChI=1S/C11H20O4/c1-3-5-6-7-8-9(10(12)13)11(14)15-4-2/h9H,3-8H2,1-2H3,(H,12,13)

InChI Key

DRSSRPWTPHIRJG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(ethoxycarbonyl)octanoic acid with structurally or functionally related compounds, based on molecular features, applications, and research findings:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Research Findings References
This compound C₁₁H₂₀O₅ 232.21 (calculated) Carboxylic acid, ethoxycarbonyl Hypothesized use in pharmaceuticals or organic synthesis (inferred from analogs) N/A
2-(Ethoxycarbonyl)-2-methylbutanoic acid C₈H₁₄O₄ 174.19 Carboxylic acid, ethoxycarbonyl, branched alkyl Used as a chemical intermediate in organic synthesis
Ethyl 2-oxocyclopentanecarboxylate C₉H₁₄O₃ 170.21 Cyclic ketone, ester Intermediate in heterocyclic chemistry; potential precursor for bioactive molecules
2-Ethoxybenzoic acid C₉H₁₀O₃ 166.17 Aromatic carboxylic acid, ethoxy Pharmaceutical intermediate; used in drug formulation
(R)-2-Hydroxycaprylic acid C₈H₁₆O₃ 160.21 Carboxylic acid, hydroxyl Inhibitor of medium-chain acyl-CoA synthetase; metabolic studies in obesity and diabetes
9(R),10(S)-Epoxy-12(Z)-octadecenoic acid C₁₈H₃₂O₃ 296.44 Epoxy, unsaturated fatty acid Non-hazardous lipid derivative; studied in inflammation and oxidative stress pathways

Key Observations:

Structural Variations: Branching vs. Linearity: 2-(Ethoxycarbonyl)-2-methylbutanoic acid (C₈H₁₄O₄) features a branched alkyl chain, reducing its molecular weight compared to the linear this compound (C₁₁H₂₀O₅) . Cyclic vs. Acyclic Systems: Ethyl 2-oxocyclopentanecarboxylate (C₉H₁₄O₃) incorporates a cyclic ketone, enhancing rigidity compared to flexible aliphatic analogs like octanoic acid derivatives .

Functional Group Influence: Ethoxycarbonyl vs. Hydroxyl: The ethoxycarbonyl group in this compound may enhance lipophilicity and esterase susceptibility compared to hydroxyl-bearing analogs like (R)-2-hydroxycaprylic acid (C₈H₁₆O₃) . Aromatic vs. Aliphatic Carboxylic Acids: 2-Ethoxybenzoic acid (C₉H₁₀O₃) exhibits aromaticity, conferring distinct electronic properties and reactivity compared to aliphatic analogs .

Biological Relevance: Enzyme Inhibition: Compounds like HZ52 (a pyrimidine-thiooctanoic acid derivative) demonstrate 5-lipoxygenase inhibition, suggesting ethoxycarbonyl-substituted acids may modulate inflammatory pathways .

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